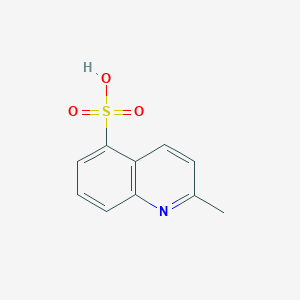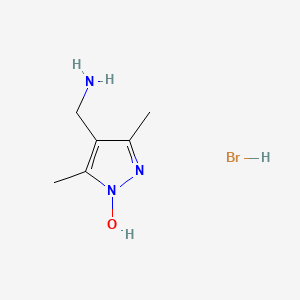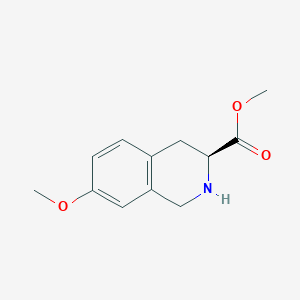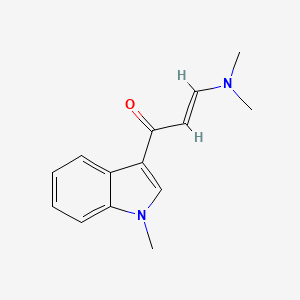
2-Methylquinoline-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylquinoline-5-sulfonic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a methyl group at the second position and a sulfonic acid group at the fifth position on the quinoline ring. It is used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-5-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylquinoline. This process typically uses sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring.
Industrial Production Methods
For industrial production, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of chemical manufacturing.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylquinoline-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5-sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups, such as sulfonamides.
Substitution: The sulfonic acid group can be substituted with other groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-5-sulfonic acid derivatives, while reduction can produce sulfonamide compounds.
Applications De Recherche Scientifique
2-Methylquinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases like malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methylquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinoline: Lacks the sulfonic acid group, making it less polar and potentially less reactive in certain chemical reactions.
Quinoline-5-sulfonic acid: Lacks the methyl group, which can influence its chemical properties and reactivity.
2-Methylquinoline-6-sulfonic acid: Similar structure but with the sulfonic acid group at a different position, affecting its reactivity and applications.
Uniqueness
2-Methylquinoline-5-sulfonic acid is unique due to the specific positioning of the methyl and sulfonic acid groups on the quinoline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88551-85-3 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
2-methylquinoline-5-sulfonic acid |
InChI |
InChI=1S/C10H9NO3S/c1-7-5-6-8-9(11-7)3-2-4-10(8)15(12,13)14/h2-6H,1H3,(H,12,13,14) |
Clé InChI |
QZNQYKSCUCTMBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B11881034.png)


![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]dec-3-ene-4-carboxylic acid](/img/structure/B11881055.png)







